10-Hydroxyscandine

Description

Properties

IUPAC Name |

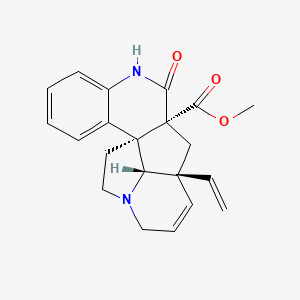

methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16-,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSSMMKHJYRYEG-VRXWPRPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12C[C@@]3(C=CCN4[C@@H]3[C@@]1(CC4)C5=CC=CC=C5NC2=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953411-73-9, 24314-59-8 | |

| Record name | rel-Methyl (6aR,7aS,11aS,13aS)-7a-ethenyl-5,6,7a,11a,12,13-hexahydro-6-oxo-10H-indolizino[1′,8′:2,3,4]cyclopenta[1,2-c]quinoline-6a(7H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953411-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24314-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

10-Hydroxyscandine: A Technical Overview of its Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyscandine is a naturally occurring alkaloid compound. This technical guide provides a comprehensive overview of its chemical structure, based on available spectroscopic data. Due to the limited publicly available research, this document summarizes the foundational chemical information and outlines the methodologies typically employed for the structural elucidation of such compounds. At present, detailed experimental protocols for its synthesis, specific nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, and its engagement in biological signaling pathways have not been extensively reported in scientific literature.

Introduction

This compound is classified as an alkaloid, a class of naturally occurring organic compounds that predominantly contain basic nitrogen atoms. The structural determination of such complex natural products relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure and Properties

The fundamental chemical properties of this compound have been established and are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₂N₂O₄ | [1] |

| Molecular Weight | 366.417 g/mol | [1] |

| CAS Number | 119188-47-5 | [1] |

| Type of Compound | Alkaloid | [1] |

Structure:

Methodologies for Structural Elucidation

The characterization of a novel or known compound like this compound follows a well-established analytical workflow. This section details the standard experimental protocols used for determining the chemical structure of such organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

-

Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments and their integrations (relative numbers of protons). Chemical shifts (δ) provide information about the electronic environment of the protons, while coupling constants (J) reveal connectivity between neighboring protons.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is obtained to determine the number of unique carbon environments. The chemical shift of each carbon indicates its functional group type (e.g., alkyl, alkene, aromatic, carbonyl).

-

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is crucial for assembling the molecular structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight of a compound and offers valuable information about its structure through fragmentation analysis.

Experimental Protocol:

-

Ionization: The this compound sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is a soft ionization technique that is well-suited for keeping the molecule intact.

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion and its fragments.

-

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of this compound is isolated, fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern provides significant clues about the different structural motifs within the molecule.

Signaling Pathways and Biological Activity

A comprehensive search of scientific databases did not yield specific information regarding the signaling pathways in which this compound may be involved or detailed quantitative data on its biological activities. As an alkaloid, it is plausible that it could exhibit a range of pharmacological effects, but further research is required to identify its specific molecular targets and mechanism of action.

Due to the lack of data on its interactions with biological systems, a diagram of its signaling pathway cannot be generated at this time.

Conclusion

This compound is a natural alkaloid with a defined chemical formula and molecular weight. Its complete structural elucidation and characterization of its biological functions require further in-depth investigation. The experimental protocols outlined in this guide provide a standard framework for researchers to undertake such studies. The absence of detailed spectroscopic data and biological activity information in the current literature highlights a knowledge gap and an opportunity for future research in the field of natural product chemistry and drug discovery.

References

A Technical Guide to the Natural Sources and Isolation of 10-Hydroxyscandine

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyscandine is a monoterpenoid indole alkaloid that has been identified from plant sources. This technical guide provides a comprehensive overview of its natural origins and the methodologies for its isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, phytochemistry, and drug discovery.

Natural Sources of this compound

This compound is a naturally occurring alkaloid found within the Apocynaceae family, specifically in the genus Melodinus. The primary documented source of this compound is the stem bark of Melodinus tenuicaudatus .[1][2] Research has also indicated its presence in other species of the same genus, including Melodinus hemsleyanus and Melodinus suaveolens .

Quantitative Data

Currently, there is limited publicly available data on the specific yield of this compound from its natural sources. The following table summarizes the available information.

| Compound | Plant Source | Plant Part | Yield (%) | Reference |

| This compound | Melodinus tenuicaudatus | Stem Bark | Data not available | [1][2] |

| This compound | Melodinus hemsleyanus | Aerial Parts | Data not available | |

| This compound | Melodinus suaveolens | Not specified | Data not available |

Experimental Protocol: Isolation of this compound

The following is a detailed protocol for the isolation of this compound, synthesized from the general methodologies reported for the separation of alkaloids from Melodinus species. This protocol is based on the initial report of the isolation of this compound and other alkaloids from Melodinus tenuicaudatus.

1. Plant Material Collection and Preparation

-

Collect the stem bark of Melodinus tenuicaudatus.

-

Air-dry the plant material in a shaded, well-ventilated area to prevent the degradation of phytochemicals.

-

Once thoroughly dried, pulverize the stem bark into a coarse powder to increase the surface area for efficient extraction.

2. Extraction

-

The powdered stem bark is subjected to extraction with an organic solvent. A common method involves the use of methanol (MeOH) or a mixture of chloroform and methanol (CHCl₃-MeOH).

-

The extraction is typically carried out at room temperature over an extended period (maceration) or under reflux (Soxhlet extraction) to ensure the exhaustive removal of alkaloids.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Acid-Base Partitioning

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or tartaric acid) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.

-

The acidic solution is then washed with a nonpolar organic solvent (e.g., petroleum ether or diethyl ether) to remove neutral and weakly acidic compounds, such as fats and pigments.

-

The aqueous layer containing the protonated alkaloids is then basified by the addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted with a water-immiscible organic solvent, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), to transfer the free alkaloids into the organic phase.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to dryness to yield the total crude alkaloid fraction.

4. Chromatographic Purification

The crude alkaloid mixture is subjected to one or more chromatographic steps to isolate this compound.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel or alumina is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), with the methanol concentration being incrementally increased.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Fractions enriched with this compound from column chromatography can be further purified using pTLC.

-

Stationary Phase: Silica gel plates (e.g., silica gel GF₂₅₄).

-

Mobile Phase: A suitable solvent system, such as chloroform-methanol (e.g., 95:5 v/v), is used for development.

-

The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica gel with a polar solvent like methanol.

-

5. Crystallization

-

The purified this compound fraction is concentrated, and the compound can be crystallized from a suitable solvent or solvent mixture (e.g., methanol, acetone) to obtain the pure compound.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 10-Hydroxyscandine in Plants

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological properties. Within the genus Gelsemium, a rich source of complex MIAs, lies 10-hydroxyscandine, a compound of interest for its potential bioactivity. To date, the complete biosynthetic pathway of this compound has not been fully elucidated. This technical guide synthesizes the current understanding of MIA biosynthesis to propose a putative pathway for this compound. By examining the established foundational steps of MIA synthesis and drawing parallels with analogous, well-characterized hydroxylation reactions, this document offers a scientifically grounded framework to guide future research and discovery in the field of plant-derived pharmaceuticals.

The Foundation of Monoterpenoid Indole Alkaloid Biosynthesis: The Road to Strictosidine

The biosynthesis of all monoterpenoid indole alkaloids, including a putative precursor to this compound, commences with the convergence of two primary metabolic pathways: the shikimate pathway and the methylerythritol phosphate (MEP) pathway.

-

Tryptamine Provision: The shikimate pathway, responsible for the synthesis of aromatic amino acids, yields tryptophan. Tryptophan is subsequently decarboxylated by the enzyme tryptophan decarboxylase (TDC) to produce tryptamine.

-

Secologanin Synthesis: The MEP pathway, occurring in the plastids, generates the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are used to form geranyl pyrophosphate (GPP), the substrate for a multi-enzyme cascade that ultimately produces the iridoid monoterpene, secologanin.

The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) . This Pictet-Spengler reaction forms strictosidine , the universal precursor to thousands of MIAs.[1] The formation of strictosidine is a pivotal and highly regulated step in the biosynthesis of this diverse class of alkaloids.[2][3]

Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Tryptophan [label="Tryptophan", fillcolor="#FFFFFF", fontcolor="#202124"]; Tryptamine [label="Tryptamine", fillcolor="#FFFFFF", fontcolor="#202124"]; TDC [label="TDC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

MEP [label="MEP Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; GPP [label="Geranyl Pyrophosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#FFFFFF", fontcolor="#202124"]; Iridoid_Synth [label="Iridoid\nBiosynthesis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; STR [label="STR", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Shikimate -> Tryptophan; Tryptophan -> TDC -> Tryptamine; MEP -> GPP; GPP -> Iridoid_Synth -> Secologanin; Tryptamine -> STR; Secologanin -> STR; STR -> Strictosidine; }

Figure 1: The established upstream pathway for the biosynthesis of strictosidine.Putative Biosynthetic Pathway from Strictosidine to this compound

Following the synthesis of strictosidine, the pathway towards this compound is currently uncharacterized. However, based on the known structures of Gelsemium alkaloids and general principles of MIA biosynthesis, a putative pathway can be proposed.

The initial step is the deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD) , which generates a highly reactive aglycone. This intermediate undergoes a series of complex and likely enzyme-catalyzed cyclizations, rearrangements, and redox reactions to form the various skeletal structures of the Gelsemium alkaloids.

It is hypothesized that through a series of uncharacterized enzymatic steps, the strictosidine aglycone is converted to the scandine scaffold. The final proposed step in the biosynthesis of this compound is the regioselective hydroxylation of scandine at the C-10 position. This type of reaction in plant secondary metabolism is commonly catalyzed by cytochrome P450-dependent monooxygenases (CYP450s) .[4][5] These enzymes are well-known for their role in the diversification of alkaloid structures through oxidative modifications.[6][7]

Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; SGD [label="SGD", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aglycone [label="Strictosidine Aglycone\n(unstable)", fillcolor="#FFFFFF", fontcolor="#202124"]; Multi_Enzyme [label="Multiple\nEnzymatic Steps\n(Uncharacterized)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scandine [label="Scandine", fillcolor="#FFFFFF", fontcolor="#202124"]; CYP450 [label="Cytochrome P450\n(putative)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxyscandine [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Strictosidine -> SGD -> Aglycone; Aglycone -> Multi_Enzyme -> Scandine; Scandine -> CYP450 -> Hydroxyscandine; }

Figure 2: A proposed biosynthetic pathway for this compound from strictosidine.Quantitative Data

A thorough review of the current scientific literature reveals a lack of quantitative data specifically for the biosynthesis of this compound. Key metrics such as enzyme kinetics, metabolite concentrations in plant tissues, and gene expression levels of the involved enzymes are yet to be determined.

| Data Type | Value | Reference |

| Enzyme Kinetics (Km, kcat) | Not Available | - |

| Metabolite Concentration | Not Available | - |

| Gene Expression Levels | Not Available | - |

General Experimental Protocols for Pathway Elucidation

While specific protocols for this compound are not available, the following general methodologies are central to the elucidation of plant alkaloid biosynthetic pathways and would be applicable to future research in this area.

Identification of Intermediates

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) based Metabolomics

-

Plant Tissue Extraction:

-

Harvest fresh plant material (e.g., leaves, roots of Gelsemium species).

-

Immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize and grind the tissue to a fine powder.

-

Extract metabolites using a suitable solvent system (e.g., 80% methanol with 0.1% formic acid).

-

Centrifuge to pellet cell debris and filter the supernatant.

-

-

LC-MS Analysis:

-

Inject the extract onto a reverse-phase C18 column.

-

Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

-

-

Data Analysis:

-

Process the raw data to detect features (m/z and retention time pairs).

-

Compare the accurate masses of detected features against a database of known Gelsemium alkaloids and predicted intermediates.

-

Utilize MS/MS fragmentation patterns to confirm the identity of putative intermediates like scandine.

-

Start [label="Plant Tissue\n(e.g., Gelsemium)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Metabolite Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; LCMS [label="LC-MS Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Processing [label="Data Processing\n(Feature Detection)", fillcolor="#FFFFFF", fontcolor="#202124"]; Identification [label="Intermediate Identification\n(Database Matching, MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Extraction -> LCMS -> Data_Processing -> Identification; }

Figure 3: A general workflow for the identification of biosynthetic intermediates.Enzyme Discovery and Functional Characterization

Methodology: Transcriptome Mining and in vitro/in vivo Enzyme Assays

-

Transcriptome Sequencing:

-

Extract total RNA from Gelsemium tissues known to accumulate alkaloids.

-

Perform high-throughput RNA sequencing (RNA-Seq).

-

Assemble the transcriptome and predict coding sequences.

-

-

Candidate Gene Identification:

-

Use known sequences of enzymes from other MIA pathways (e.g., cytochrome P450s, methyltransferases) as queries to search the Gelsemium transcriptome via BLAST.

-

Identify candidate genes that show homology and are co-expressed with known MIA biosynthetic genes.

-

-

Heterologous Expression and in vitro Assay:

-

Clone the full-length cDNA of a candidate gene (e.g., a putative CYP450) into an expression vector (e.g., for E. coli or yeast).

-

Express and purify the recombinant protein.

-

Perform an in vitro enzyme assay by incubating the purified enzyme with the putative substrate (scandine), cofactors (NADPH for CYP450s), and a suitable buffer.

-

Analyze the reaction products by LC-MS to detect the formation of this compound.

-

-

Transient Expression in Nicotiana benthamiana :

-

Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens carrying the candidate gene.

-

If the precursor (scandine) is not endogenously produced, co-infiltrate with genes for its synthesis or feed the precursor to the leaves.

-

After several days, extract metabolites from the infiltrated leaf patch and analyze by LC-MS for the production of this compound.

-

Conclusion and Future Outlook

The biosynthesis of this compound in plants remains a compelling area for future research. While the foundational steps leading to the central precursor, strictosidine, are well-established, the subsequent transformations into the scandine scaffold and the final hydroxylation step are yet to be experimentally verified. This guide proposes a putative pathway, highlighting the likely involvement of a cytochrome P450 monooxygenase in the final catalytic step. The elucidation of this pathway will require a multi-faceted approach, combining metabolomics, transcriptomics, and rigorous biochemical characterization of candidate enzymes. Unraveling the complete biosynthetic route to this compound will not only deepen our understanding of the chemical diversity of Gelsemium alkaloids but also pave the way for metabolic engineering approaches to produce this and other valuable compounds for pharmaceutical applications.

References

- 1. De novo production of the plant-derived alkaloid strictosidine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. A Cytochrome P450 Catalyzes Oxidative Coupling Formation of Insecticidal Dimeric Indole Piperazine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 10-Hydroxyscandine (CAS Number: 119188-47-5)

To the attention of researchers, scientists, and drug development professionals:

This technical guide addresses the available information for 10-Hydroxyscandine (CAS: 119188-47-5) . Following a comprehensive review of publicly available scientific literature, it must be noted that while the isolation and structural elucidation of this compound from the stem bark of Melodinus tenuicaudatus were reported in 1988, there is a significant lack of subsequent research on its biological activity.

Therefore, this document will first present the known chemical and physical properties of this compound. Recognizing the interest in the therapeutic potential of compounds from Melodinus tenuicaudatus, the guide will then provide an in-depth overview of the cytotoxic activities of other alkaloids isolated from this plant, for which experimental data are available. This will include a summary of quantitative data, general experimental protocols for cytotoxicity assessment, and a representative signaling pathway diagram relevant to cancer research, which can serve as a logical framework for investigating similar natural products.

This compound: Physicochemical Properties

This compound is a naturally occurring alkaloid. The fundamental physicochemical data for this compound are summarized below.

| Property | Value |

| CAS Number | 119188-47-5 |

| Molecular Formula | C₂₁H₂₂N₂O₄ |

| Molecular Weight | 366.41 g/mol |

| Natural Source | Melodinus tenuicaudatus |

| Compound Type | Scandine-type alkaloid |

Cytotoxic Alkaloids from Melodinus tenuicaudatus: A Review of Biological Activity

While specific biological data for this compound is unavailable, numerous other alkaloids isolated from Melodinus tenuicaudatus have demonstrated significant cytotoxic effects against a range of human cancer cell lines. These findings suggest that compounds from this plant are a promising source for the discovery of novel anticancer agents. The following table summarizes the reported in vitro cytotoxic activities (IC₅₀ values in μM) of selected alkaloids from Melodinus tenuicaudatus.

| Alkaloid | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |

| Melodin H | 1.8 | 3.2 | 4.5 | 2.1 | 5.7 |

| Melodin J | 0.9 | 2.5 | 3.1 | 1.5 | 4.2 |

| Melodin K | 0.1 | 0.8 | 1.2 | 0.5 | 2.3 |

| 11-Methoxytabersonine | 2.5 | 5.1 | 6.8 | 3.4 | 8.1 |

| Cisplatin (Control) | 3.1 | 8.2 | 10.5 | 7.3 | 12.4 |

Data compiled from various scientific publications. Values are approximate and for comparative purposes.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of the cytotoxic activity of natural products like the alkaloids from Melodinus tenuicaudatus typically involves standardized in vitro assays. A general workflow for such an assessment is outlined below.

Cell Culture and Treatment

Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compound (e.g., isolated alkaloids) for a specified duration, typically 48 or 72 hours.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Potential Signaling Pathways for Further Investigation

While the precise mechanisms of action for most alkaloids from Melodinus tenuicaudatus have not been elucidated, many natural product-derived cytotoxic agents exert their effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. A common pathway implicated in cancer is the PI3K/Akt/mTOR pathway. Investigating the effect of novel compounds like this compound on this pathway could be a valuable starting point for mechanistic studies.

Conclusion and Future Directions

This compound remains an understudied natural product. While its chemical structure is known, its biological activities are yet to be explored. The significant cytotoxic effects of other alkaloids from Melodinus tenuicaudatus provide a strong rationale for the biological evaluation of this compound. Future research should focus on:

-

In vitro cytotoxicity screening of this compound against a panel of human cancer cell lines.

-

Elucidation of the mechanism of action for any observed cytotoxic activity, including investigation of its effects on key signaling pathways such as the PI3K/Akt/mTOR pathway.

-

In vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound in animal models if promising in vitro activity is identified.

Such studies are essential to determine if this compound holds therapeutic potential and to contribute to the growing field of natural product-based drug discovery.

Unveiling the Spectroscopic Signature of 10-Hydroxyscandine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyscandine is a naturally occurring indole alkaloid found in plants of the Melodinus genus, notably Melodinus tenuicaudatus. As a member of the scandine group of alkaloids, it is of interest to researchers in natural product chemistry, pharmacology, and drug discovery. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and exploration of its potential therapeutic applications. This technical guide provides a comprehensive, albeit currently limited, overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the scarcity of publicly available, detailed experimental data, this guide also outlines the general experimental protocols typically employed for such analyses.

Spectroscopic Data of this compound

This guide will be updated with specific peak assignments and values as they become available in peer-reviewed literature. In the interim, the following sections describe the expected spectral characteristics based on the known structure of this compound and general principles of spectroscopic analysis for similar alkaloid structures.

Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

(Note: The following are predicted ranges and types of signals based on the chemical structure. Actual experimental values are required for confirmation.)

| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |

| Chemical Shift (ppm) | Signal Type & Multiplicity |

| 7.0 - 7.5 | Aromatic protons (multiplets) |

| 5.0 - 6.0 | Olefinic protons (multiplets) |

| 3.5 - 4.5 | Protons adjacent to N or O (multiplets) |

| 1.5 - 3.0 | Aliphatic protons (multiplets) |

| ~3.7 | Methoxy protons (-OCH₃) (singlet) |

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3600 (broad) | O-H (hydroxyl) | Stretching |

| 3000 - 3100 | C-H (aromatic/olefinic) | Stretching |

| 2850 - 2960 | C-H (aliphatic) | Stretching |

| ~1730 | C=O (ester) | Stretching |

| 1600 - 1650 | C=C (aromatic/olefinic) | Stretching |

| 1000 - 1300 | C-O, C-N | Stretching |

Table 3: Expected Mass Spectrometry (MS) Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| ~366.15 | [M]+ (Molecular Ion) for C₂₁H₂₂N₂O₄ |

| Fragments | Loss of H₂O, COOCH₃, and other characteristic cleavages of the indole alkaloid scaffold. |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H-NMR Acquisition: One-dimensional proton NMR spectra are recorded to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the proton signals.

-

¹³C-NMR Acquisition: Carbon-13 NMR spectra are acquired to identify the chemical shifts of all unique carbon atoms in the molecule. Proton-decoupled spectra are standard.

-

2D NMR Experiments: To aid in structure elucidation and complete assignment of signals, various two-dimensional NMR experiments are often performed, including:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in stereochemical assignments.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr (potassium bromide) pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled to a chromatographic system like HPLC (High-Performance Liquid Chromatography). Electrospray ionization (ESI) is a common ionization technique for polar molecules like alkaloids, producing a protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

-

Instrumentation: High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the compound's structure and connectivity. This is achieved by isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Data Interpretation Workflow

The logical flow for utilizing spectroscopic data to characterize a natural product like this compound is outlined below.

Uncharted Territory: The Potential Biological Activities of 10-Hydroxyscandine

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the potential biological activities of 10-Hydroxyscandine. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific experimental data on this compound. Therefore, the detailed technical guide including quantitative data, experimental protocols, and signaling pathway diagrams as initially requested cannot be generated at this time. This guide will instead provide a contextual overview based on the compound's classification and suggest avenues for future research.

Introduction

This compound is classified as an alkaloid, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.[1][2] Alkaloids are known for their wide range of pharmacological activities and have been a cornerstone in the development of numerous therapeutic agents.[1][2][3] While this compound is commercially available as a phytochemical for research and development, its specific biological effects and mechanisms of action remain largely unexplored in published literature. This document serves to frame the potential areas of investigation for this novel compound.

The Landscape of Alkaloid Bioactivity: A General Perspective

Alkaloids, as a class, exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery.[1][3] Many alkaloids have found use in traditional and modern medicine.[1] The diverse pharmacological activities attributed to alkaloids include, but are not limited to:

-

Anticancer Properties: Many alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[4][5][6] They can induce apoptosis, inhibit cell proliferation, and interfere with tumor growth.[4][6]

-

Antimicrobial Effects: Alkaloids have been shown to possess antibacterial, antifungal, and antiviral properties, offering potential solutions to the growing challenge of antimicrobial resistance.[4][5][6]

-

Anti-inflammatory Action: Certain alkaloids can modulate inflammatory pathways, making them candidates for treating inflammatory conditions.[4][7][8]

-

Neuropharmacological Activities: The effects of alkaloids on the central nervous system are well-documented, with some acting as stimulants, analgesics, or neuroprotective agents.[1][3][9] In fact, two FDA-approved acetylcholinesterase inhibitors for Alzheimer's disease, galantamine and rivastigmine, are alkaloids.[9]

-

Cardiovascular Effects: Some alkaloids can impact the cardiovascular system, exhibiting antiarrhythmic or vasodilatory properties.[1]

Given that this compound is an alkaloid, it is plausible that it may exhibit one or more of these activities. However, without specific experimental validation, this remains speculative.

Charting the Course for Future Research: A Proposed Experimental Workflow

To elucidate the biological activities of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential path for investigation.

References

- 1. Alkaloid - Wikipedia [en.wikipedia.org]

- 2. ijrpr.com [ijrpr.com]

- 3. Alkaloids as drug leads in Alzheimer's treatment: Mechanistic and therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 7. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Plant alkaloids as drug leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Screening of 10-Hydroxyscandine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Foreword

10-Hydroxyscandine is an alkaloid compound with the chemical formula C₂₁H₂₂N₂O₄.[1] While its chemical structure is defined, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological activities. At present, there is a notable absence of specific in-vitro screening data, detailed experimental protocols, or elucidated signaling pathways directly associated with this compound. This technical guide, therefore, serves to outline the standard methodologies and conceptual frameworks that would be essential for a preliminary in-vitro screening of this compound, drawing upon established principles in pharmacology and drug discovery.

Physicochemical Characterization

Prior to initiating any biological screening, a thorough physicochemical characterization of this compound is paramount. This foundational data ensures the quality and consistency of the test compound and informs the design of subsequent experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 119188-47-5 | [1] |

| Molecular Formula | C₂₁H₂₂N₂O₄ | [1] |

| Molecular Weight | 366.417 g/mol | [1] |

| Purity | 95% - 99% (as specified by supplier) | [1] |

| Physical Description | Powder | [1] |

| Compound Type | Alkaloid | [1] |

General Workflow for Preliminary In-Vitro Screening

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow represents a standard pipeline for the initial in-vitro assessment of a compound like this compound.

Caption: A generalized workflow for the preliminary in-vitro screening of a novel compound.

Key Experimental Protocols

The following sections detail the methodologies for foundational and exploratory in-vitro assays that would be applicable to this compound.

Cytotoxicity Assays

Objective: To determine the concentration at which this compound exerts toxic effects on cells, which is crucial for establishing the therapeutic window for subsequent assays.

Protocol: MTT Assay

-

Cell Culture: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Enzyme Inhibition Assays

Objective: To screen this compound against a panel of clinically relevant enzymes to identify potential inhibitory activity.

Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)

-

Reagent Preparation: Prepare assay buffer, a solution of the target enzyme, the specific substrate, and ATP (for kinases).

-

Compound Incubation: In a 96- or 384-well plate, add the enzyme solution and this compound at various concentrations. Incubate for a predetermined period to allow for compound-enzyme interaction.

-

Initiation of Reaction: Add the substrate and ATP to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate for a specific time at the optimal temperature for the enzyme.

-

Termination and Detection: Stop the reaction and use a detection reagent that measures product formation or substrate depletion (e.g., luminescence-based ATP detection for kinases).

-

Data Acquisition: Measure the signal using a suitable plate reader.

-

Data Analysis: Normalize the data to controls and calculate the IC₅₀ value.

Receptor Binding Assays

Objective: To determine if this compound binds to specific receptors, which can indicate its potential pharmacological targets.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

-

Assay Setup: In a filter plate, combine the cell membranes, a known radioligand for the target receptor, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells and wash to separate bound from unbound radioligand.

-

Scintillation Counting: Add a scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Determine the displacement of the radioligand by this compound and calculate the Kᵢ (inhibition constant).

Conceptual Signaling Pathways for Investigation

Should preliminary screening reveal significant activity, the next logical step would be to investigate the underlying mechanism of action by examining its effect on key cellular signaling pathways.

Caption: A conceptual diagram of potential anti-cancer signaling pathways for investigation.

Caption: A conceptual diagram of potential anti-inflammatory signaling pathways for investigation.

Conclusion and Future Directions

The current body of scientific literature lacks specific in-vitro data on this compound. This guide provides a foundational framework of standard experimental protocols and conceptual pathways to initiate a comprehensive preliminary screening of this compound. The successful execution of these assays would be the first step in unlocking the potential therapeutic value of this compound and would provide the necessary data to guide further research and development efforts. Future work should focus on conducting these described assays to generate the first public dataset on the biological activity of this alkaloid.

References

10-Hydroxyscandine: A Technical Whitepaper on a Novel Indole Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyscandine is a naturally occurring indole alkaloid first isolated from the stem bark of Melodinus tenuicaudatus. This document provides a comprehensive technical overview of this compound, consolidating available data on its physicochemical properties, isolation, and spectral characterization. While initial discovery dates back to 1988, publicly available information regarding its biological activity and mechanism of action remains limited. This whitepaper aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this novel alkaloid by presenting the known data in a structured format and identifying key areas for future investigation.

Introduction

The genus Melodinus is a rich source of structurally diverse monoterpenoid indole alkaloids, many of which have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] In 1988, Zhou et al. reported the isolation and structural elucidation of a new alkaloid, this compound, from the stem bark of Melodinus tenuicaudatus.[5][6] Despite its discovery decades ago, this compound has not been the subject of extensive biological evaluation, presenting an untapped opportunity for drug discovery and development. This document synthesizes the currently available information on this compound to facilitate further research into its potential pharmacological applications.

Physicochemical Properties

Based on its chemical structure and information from commercial suppliers, the fundamental physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₂N₂O₄ | [7] |

| Molecular Weight | 366.417 g/mol | [7] |

| CAS Number | 119188-47-5 | [7] |

| Appearance | Powder | [7] |

| Purity | 95% - 99% (commercially available) | [7] |

| Type of Compound | Alkaloid | [7] |

Experimental Protocols

Isolation of this compound from Melodinus tenuicaudatus

The original isolation of this compound was reported by Zhou et al. from the stem bark of Melodinus tenuicaudatus.[5][6] While the full, detailed protocol from the original publication is not widely accessible, a general workflow for the isolation of alkaloids from Melodinus species can be inferred from related studies.[8][3] This typically involves extraction with a solvent such as methanol, followed by acid-base partitioning and subsequent chromatographic separation.

A logical workflow for the isolation process is depicted in the following diagram:

Structural Elucidation

The structure of this compound was originally determined using spectroscopic and chemical methods.[5][6] Commercial suppliers indicate that the identity of their products is confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Table 2: Spectroscopic Data for this compound (Anticipated)

| Technique | Key Observations (Hypothetical based on structure) |

| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons, methoxy group, and aliphatic protons of the polycyclic core. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, olefinic carbons, methoxy carbon, and aliphatic carbons. |

| Mass Spec (HR-MS) | Accurate mass measurement confirming the elemental composition of C₂₁H₂₂N₂O₄. |

| IR Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH), amine (N-H), carbonyl (C=O), and aromatic (C=C) functional groups. |

| UV Spectroscopy | Absorption maxima characteristic of an indole chromophore. |

Biological Activity

To date, there is a significant lack of published, peer-reviewed data on the specific biological activities of this compound. However, numerous other alkaloids isolated from Melodinus tenuicaudatus and related species have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[8][1][3][4] This suggests that this compound may also possess cytotoxic properties.

A proposed workflow for the preliminary biological evaluation of this compound is outlined below:

Mechanism of Action

The mechanism of action for this compound is currently unknown. Given the cytotoxic activity of related alkaloids from the same genus, it is plausible that this compound may induce apoptosis or cell cycle arrest in cancer cells. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

A hypothetical signaling pathway that could be investigated based on the activities of other indole alkaloids is presented below. This is a speculative model for research purposes.

Synthesis

There are currently no published reports detailing the total synthesis of this compound. The synthesis of related scandine-type alkaloids is a complex challenge due to their intricate polycyclic ring systems.

Conclusion and Future Directions

This compound is a novel indole alkaloid with a well-defined chemical structure but largely unexplored biological potential. The cytotoxic activity of other alkaloids from Melodinus tenuicaudatus provides a strong rationale for investigating the anticancer properties of this compound. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxicity of this compound against a diverse panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for preclinical and clinical studies and to facilitate the synthesis of novel analogs with improved therapeutic properties.

This technical guide serves as a starting point for researchers to unlock the potential of this compound as a lead compound in drug discovery.

References

- 1. Cytotoxic indole alkaloids from Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytotoxic indole alkaloids from Melodinus khasianus and Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Genus Melodinus (Apocynaceae): Chemical and Pharmacological Perspectives [scirp.org]

- 5. Study on the Alkaloids of Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. CAS 119188-47-5 | this compound [phytopurify.com]

- 8. pubs.acs.org [pubs.acs.org]

10-Hydroxyscandine: An Overview of a Sparsely Researched Alkaloid

A comprehensive literature review reveals a significant lack of in-depth research on 10-Hydroxyscandine, a natural alkaloid. While basic chemical properties are documented, detailed pharmacological and biological data remains elusive, precluding the creation of a detailed technical guide with extensive experimental protocols and pathway analyses at this time.

This compound is identified as a natural product found in the plant Melodinus tenuicaudatus[]. It belongs to the broad class of organic compounds known as alkaloids, which are naturally occurring chemical compounds that mostly contain basic nitrogen atoms[][2]. This class of compounds is known for a wide range of physiological activities[3][4][5].

Chemical and Physical Properties

The available data for this compound is primarily limited to its chemical identifiers and basic physical properties. This information is crucial for the identification and characterization of the compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 119188-47-5 | [2] |

| Molecular Formula | C₂₁H₂₂N₂O₄ | [][2] |

| Molecular Weight | 366.417 g/mol | [][2] |

| IUPAC Name | methyl (1S,10R,12S,19S)-12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.0¹,¹⁰.0²,⁷.0¹⁶,¹⁹]nonadeca-2(7),3,5,13-tetraene-10-carboxylate | [] |

| Synonyms | Methyl (6bS,12aS,12bS,13aR)-5-hydroxy-1-oxo-12a-vinyl-1,2,7,8,12a,13-hexahydro-10H-indolizino[1',8':2,3,4]cyclopenta[1,2-c]quinoline-13a(12bH)-carboxylate | [] |

| Physical Description | Powder | [2] |

| Purity | 95%~99% (as per supplier data) | [2] |

| Identification Methods | Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR) | [2] |

| Analysis Method | HPLC-DAD or/and HPLC-ELSD | [2] |

Research Landscape and Future Directions

Despite its classification as a natural alkaloid, a thorough search of scientific databases reveals a notable absence of published studies on the biological activity, pharmacology, mechanism of action, and synthesis of this compound. This presents a significant knowledge gap but also an opportunity for future research.

Given that many alkaloids exhibit potent biological activities, this compound could be a candidate for further investigation. A general workflow for initiating research on a novel natural product like this compound would involve several key stages.

The above diagram illustrates a potential path forward for the research and development of this compound, starting from its isolation and leading towards preclinical studies. Each step would require detailed experimental protocols and would generate quantitative data that is currently unavailable.

For researchers and drug development professionals, this compound represents an unexplored area within the vast field of alkaloid chemistry and pharmacology. The initial steps would involve securing a reliable source of the compound, either through isolation from its natural source or through de novo synthesis, followed by a broad-based biological screening to identify any potential therapeutic applications. Without such foundational research, any discussion of its specific biological effects or mechanisms remains speculative.

References

- 2. CAS 119188-47-5 | this compound [phytopurify.com]

- 3. Alkaloids derived from flowers of Senna spectabilis, (-)-cassine and (-)-spectaline, have antiproliferative activity on HepG2 cells for inducing cell cycle arrest in G1/S transition through ERK inactivation and downregulation of cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloids modulate motility, biofilm formation and antibiotic susceptibility of uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Methodological & Application

Application Notes and Protocols for the Quantification of 10-Hydroxyscandine

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyscandine is a molecule of growing interest in pharmacological research. Accurate and precise quantification of this analyte in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. These application notes provide detailed protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The presented methods are intended as a comprehensive guide for researchers to develop and validate their own quantitative assays.

Disclaimer: Specific validated analytical methods for this compound are not widely available in the public domain. The following protocols and data are representative examples based on established analytical practices for similar small molecules and are intended for guidance and illustrative purposes. Researchers must conduct their own method development and validation studies for their specific application.

I. Analytical Methodologies

A comparative summary of the two proposed analytical methods is presented below. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are expected. HPLC-UV is a more accessible technique suitable for applications with higher analyte concentrations, such as in formulation analysis.

Table 1: Summary of Analytical Method Performance

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Linearity Range | 0.1 - 50 µg/mL | 0.5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.999 |

| Limit of Detection (LOD) | 30 ng/mL | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 100 ng/mL | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 5% | < 8% |

| Inter-day Precision (%RSD) | < 7% | < 10% |

| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |

II. Experimental Protocols

A. LC-MS/MS Method for Quantification in Human Plasma

This protocol details a highly sensitive method for the determination of this compound in human plasma, suitable for pharmacokinetic studies.

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of this compound at 50 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 90% B

-

3.0-3.5 min: 90% B

-

3.5-4.0 min: 90% to 10% B

-

4.0-5.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: [M+H]⁺ > fragment ion (requires determination based on the molecule's structure)

-

Internal Standard: [M+H]⁺ > fragment ion

-

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flows: Optimized for the specific instrument.

B. HPLC-UV Method for Quantification in a Pharmaceutical Formulation

This protocol is designed for the quantification of this compound in a solution-based pharmaceutical formulation.

1. Sample Preparation: Dilution

-

Accurately pipette a volume of the formulation expected to contain approximately 1 mg of this compound into a 10 mL volumetric flask.

-

Dilute to volume with the mobile phase (e.g., 60:40 methanol:water).

-

Vortex to ensure homogeneity.

-

Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

2. High-Performance Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with 60:40 (v/v) methanol and water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: Determined by a UV scan of this compound (e.g., 280 nm).

III. Data Presentation

Table 2: LC-MS/MS Method Validation Data

| Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |

| 1.5 (LQC) | 7.5 | 9.8 | 103.2 |

| 50 (MQC) | 4.2 | 6.1 | 98.5 |

| 800 (HQC) | 3.1 | 5.5 | 101.7 |

| LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control |

Table 3: HPLC-UV Method Validation Data

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |

| 0.3 (LQC) | 4.8 | 6.5 | 102.1 |

| 10 (MQC) | 2.1 | 3.8 | 99.3 |

| 40 (HQC) | 1.5 | 2.9 | 100.8 |

IV. Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound from a biological matrix using an LC-based method.

Caption: General workflow for this compound quantification.

Application Note: Development of a Robust HPLC Method for the Analysis of 10-Hydroxyscandine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 10-Hydroxyscandine, an alkaloid compound.[1] The method utilizes a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase, with detection by UV spectrophotometry. This protocol is designed to provide a robust and reproducible analytical solution for the determination of this compound in various sample matrices, particularly in the context of phytochemical analysis and drug development.

Introduction

This compound is a monoterpenoid indole alkaloid with the chemical formula C₂₁H₂₂N₂O₄ and a molecular weight of 366.417 g/mol .[1] As with many alkaloids, it is of significant interest to researchers for its potential biological activities. The development of reliable analytical methods is crucial for the isolation, characterization, and quantification of this compound in natural product extracts and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of alkaloids due to its high resolution, sensitivity, and reproducibility.[2][3] This application note provides a comprehensive protocol for the development of an HPLC method suitable for the analysis of this compound.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector is suitable for this method.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 8.5 with ammonium hydroxide |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 15% B; 2-15 min: 15-60% B; 15-18 min: 60-15% B; 18-25 min: 15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material).

-

Extraction: Accurately weigh 1 g of the homogenized sample material into a centrifuge tube. Add 10 mL of methanol and vortex for 1 minute.

-

Sonication: Sonicate the sample for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process (steps 1-4) on the remaining solid residue and combine the supernatants.

-

Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract with 1 mL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Results and Data Presentation

The developed HPLC method should provide a well-resolved peak for this compound, free from interference from other components in the sample matrix. The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Table 2: Hypothetical Method Validation Data

| Parameter | Result |

| Retention Time (min) | 12.5 |

| Linearity (R²) | > 0.999 |

| Range (µg/mL) | 1 - 100 |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.3 |

Visualizations

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is illustrated in the following diagram.

Caption: Experimental workflow for this compound analysis.

HPLC Method Development Logic

The logical steps involved in the development of this HPLC method are outlined below.

References

Application Notes and Protocols for 10-Hydroxyscandine in Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyscandine is a natural alkaloid compound.[1][] Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have been extensively studied for their wide range of pharmacological activities, including potent cytotoxic and anti-cancer properties.[3] Many alkaloids exert their cytotoxic effects by inducing apoptosis, or programmed cell death, through the modulation of various signaling pathways.[3][4][5][6] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC/PI assay for the detection of apoptosis.

Data Presentation: Cytotoxicity of Related Alkaloids

While specific cytotoxic data for this compound is not yet widely published, the following table summarizes the cytotoxic and anti-proliferative effects of other alkaloids on various cancer cell lines. This data can serve as a valuable reference for designing dose-response studies for this compound.

| Alkaloid | Assay | Cell Line | IC50 (µM) | Reference |

| Sanguinarine | MTT | HeLa | 0.92 | [7] |

| Chelerythrine | MTT | HeLa | 7.63 | [7] |

| Chelidonine | MTT | HeLa | 1.84 | [7] |

| Noscapine | MTT | HeLa | >100 | [7] |

| Protopine | MTT | U2OS | >250 | [7] |

| Homoharringtonine | MTT | MCF-7 | 0.009 | [7] |

| Mahanine | MTT | HL-60 | 3.5 | [8] |

| Pyrayafoline-D | MTT | HL-60 | 4.2 | [8] |

| Murrafoline-I | MTT | HL-60 | 5.1 | [8] |

| (-)-Cassine & (-)-Spectaline Mix | MTS | HepG2 | 26.45 µg/mL | [9] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[10]

Materials:

-

This compound

-

Target cancer cell line (e.g., HeLa, MCF-7, HepG2)

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.

Materials:

-

This compound

-

Target cancer cell line

-

96-well plates

-

Complete cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis solution (e.g., Triton X-100) for positive control

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with serial dilutions of this compound for the desired time. Include controls: no-treatment (spontaneous LDH release), vehicle, and maximum LDH release (cells treated with lysis solution).

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.[12]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

-

Add 50 µL of stop solution if required by the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and spontaneous release.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[15] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[14]

Materials:

-

This compound

-

Target cancer cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[13]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected time period.

-

Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]

-

Add 400 µL of 1X Binding Buffer to each tube.[16]

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC is typically detected in the FL1 channel (Ex = 488 nm; Em = 530 nm) and PI in the FL2 or FL3 channel.[13][14]

Interpretation of Results:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

Visualizations

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Caption: Proposed signaling pathway of alkaloid-induced apoptosis.

References

- 1. CAS 119188-47-5 | this compound [phytopurify.com]

- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]